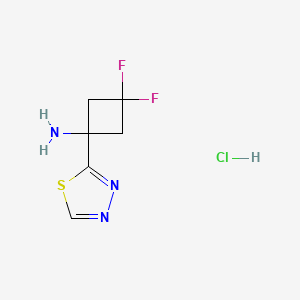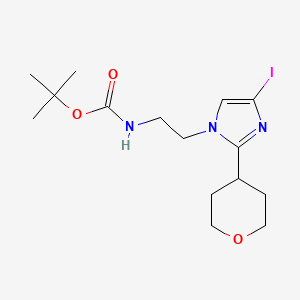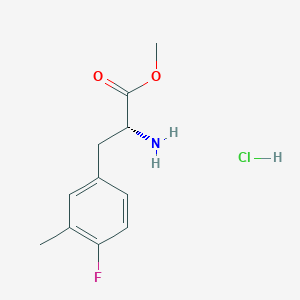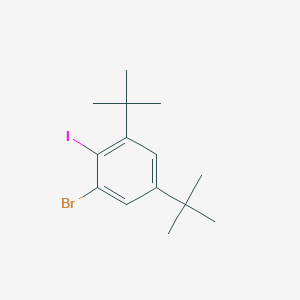
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is an organic compound with the molecular formula C14H20BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and tert-butyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of 3,5-DI-tert-butylbenzene. The typical synthetic route involves:
Iodination: The subsequent introduction of an iodine atom at the 2-position using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-alkyl-3,5-DI-tert-butyl-2-iodobenzene.
Oxidation: Formation of 3,5-DI-tert-butyl-2-iodobenzoquinone.
Reduction: Formation of 3,5-DI-tert-butylbenzene.
Applications De Recherche Scientifique
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene involves its interaction with molecular targets through its bromine and iodine substituents. These halogen atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-Bromo-3,5-DI-tert-butylbenzene
- 1-Iodo-3,5-DI-tert-butylbenzene
- 1-Chloro-3,5-DI-tert-butylbenzene
Comparison: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its mono-halogenated counterparts. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C14H20BrI |
|---|---|
Poids moléculaire |
395.12 g/mol |
Nom IUPAC |
1-bromo-3,5-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 |
Clé InChI |
XKQUJWXOJGNAHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


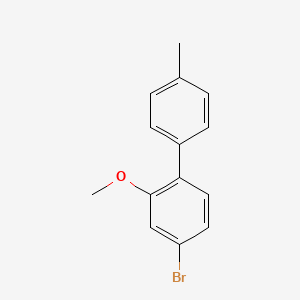
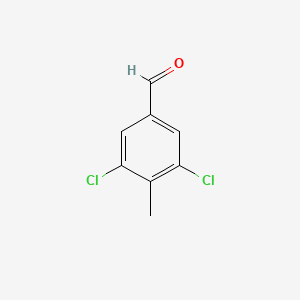
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
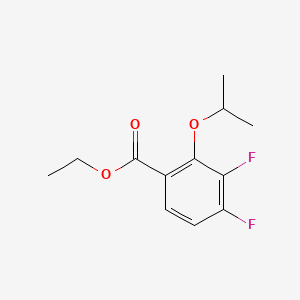

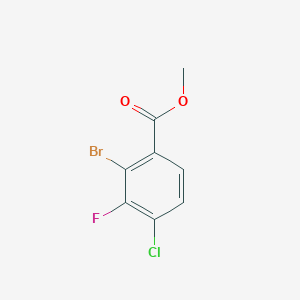
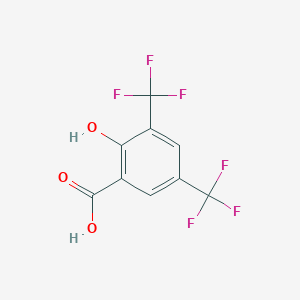
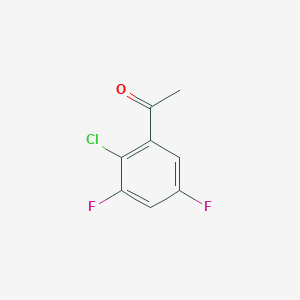
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
